molecular formula C21H21N3O3S B2720933 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 1007528-64-4

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

Cat. No.: B2720933
CAS No.: 1007528-64-4
M. Wt: 395.48
InChI Key: YLSOOFMUWAMZHR-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a dihydrothiophene ring. The structure includes a 4-methoxyphenyl substituent at the 2-position of the pyrazole and a 3,5-dimethylbenzamide group at the 3-position.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-8-14(2)10-15(9-13)21(25)22-20-18-11-28(26)12-19(18)23-24(20)16-4-6-17(27-3)7-5-16/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSOOFMUWAMZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its intended target in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how these and other environmental factors influence the compound’s action.

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a complex organic compound belonging to the thienopyrazole class, which has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S with a molecular weight of approximately 426.45 g/mol. The compound features a thieno[3,4-c]pyrazole core structure that is significant for its diverse pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, such as kinases or phosphatases, which are crucial for cell proliferation and survival.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. It has shown promising results in inhibiting the growth of human breast cancer (MCF-7) and leukemia (K562) cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, leading to reduced inflammation in various models.

Biological Activity Data

Cell Line IC50 (μM) Effect
MCF-7Not ActiveWeak inhibitory activity
K5620.021Highly potent
A5490.69Moderate potency

Case Studies

  • Tumor Cell Growth Inhibition : A study evaluated the compound's inhibitory effects on tumor cell lines. Results indicated that while the compound had weak activity against MCF-7 cells, it was highly effective against K562 and A549 cells with IC50 values of 0.021 μM and 0.69 μM respectively. This suggests a selective action against certain types of cancer cells, highlighting its potential as an anticancer agent .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound acts as a tubulin polymerization inhibitor. This was demonstrated through fluorescence assays showing concentration-dependent inhibition of tubulin polymerization with an IC50 of 7.30 μM .

Pharmacological Applications

The unique structure of this compound positions it as a candidate for drug development in various fields:

  • Cancer Therapy : Due to its selective cytotoxicity towards certain cancer cell lines.
  • Inflammatory Disorders : Potential use in conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) serves as a key structural analogue . Both compounds share the thieno[3,4-c]pyrazole core but differ in substituents:

Feature Target Compound 4-Bromo Analogue
Benzamide Substituent 3,5-Dimethylphenyl 4-Bromophenyl
Pyrazole Substituent 4-Methoxyphenyl 4-Methylphenyl
Electronic Effects Methoxy (-OMe) enhances electron density Methyl (-Me) offers mild electron donation
Molecular Weight Higher (due to -OMe and -CH₃ groups) Lower (Br atom vs. -CH₃ groups)
Potential Lipophilicity Moderate (LogP ~3.5 estimated) Higher (Br increases LogP ~4.2 estimated)

Physicochemical Implications

  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to the bromo substituent in the analogue, which is more hydrophobic .
  • Reactivity : The electron-donating methoxy group could stabilize the pyrazole ring via resonance, whereas the bromo substituent may introduce steric hindrance or polarizability.
  • Synthetic Accessibility : The 3,5-dimethylbenzamide moiety is synthetically straightforward, while bromination steps for the analogue require careful handling.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substituent positions and ring saturation.
  • HPLC : Purity >95% is typically required for biological testing.
  • X-ray crystallography : Resolves stereochemical ambiguities in the thienopyrazole core .

What methodologies are used to evaluate its biological activity in drug discovery pipelines?

Q. Advanced

  • In vitro assays : Dose-response curves (IC₅₀) for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Cell viability studies : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Target engagement : SPR or ITC quantifies binding affinity to proteins like COX-2 or HDACs .

How can mechanistic studies clarify the compound’s reactivity in nucleophilic substitutions?

Advanced
DFT calculations predict electrophilic sites on the pyrazole ring, guiding functionalization. Isotopic labeling (e.g., ¹⁵N) tracks reaction pathways, while kinetic studies under varying pH/temperature reveal rate-determining steps. Trapping intermediates with TEMPO validates proposed mechanisms .

What challenges arise during large-scale purification, and how are they mitigated?

Advanced
Scale-up often leads to low yields due to poor solubility. Recrystallization in mixed solvents (e.g., EtOAc/hexane) improves crystal quality. Preparative HPLC with C18 columns resolves closely eluting impurities, while flash chromatography optimizes solvent gradients for polar intermediates .

How does the compound’s stability under physiological conditions impact its pharmacological profile?

Basic
Stability in PBS (pH 7.4) and simulated gastric fluid is assessed via LC-MS over 24–72 hours. Degradation products (e.g., hydrolyzed amides) are identified to guide prodrug design. Lipophilicity (logP) is tuned using substituents like methoxy groups to balance stability and membrane permeability .

What computational tools are used to predict binding modes with therapeutic targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify potential targets.
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .

How do structural modifications (e.g., halogenation) alter bioactivity compared to analogs?

Advanced
Introducing Cl or F at the 4-position of the benzamide increases electrophilicity, enhancing kinase inhibition. Comparative SAR studies show that 3,5-dimethyl groups improve metabolic stability over methoxy analogs by reducing CYP450 oxidation .

How should researchers address contradictions in reported synthetic yields or biological data?

Q. Advanced

  • Replicate conditions : Verify solvent purity, catalyst batches, and equipment calibration.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Control experiments : Rule out assay interference (e.g., fluorescence quenching in enzymatic assays) .

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